Methyl 3-iodocyclobutane-1-carboxylate

Description

The Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives, characterized by their four-membered carbocyclic ring, hold a distinct and increasingly important position in contemporary organic chemistry. acs.orgmdpi.comresearchgate.net The inherent ring strain of the cyclobutane moiety, a consequence of deviations from ideal bond angles, imparts unique reactivity and conformational preferences that chemists can strategically exploit. mdpi.com This strain energy facilitates a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse range of molecular skeletons that would be challenging to assemble through other means. mdpi.com

Beyond their synthetic versatility, cyclobutane scaffolds are of significant interest in medicinal chemistry. wikipedia.org The rigid and three-dimensional nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets. wikipedia.org Furthermore, the incorporation of a cyclobutane motif can enhance the metabolic stability of a drug candidate and improve its physicochemical properties. wikipedia.org As a result, cyclobutane derivatives are increasingly being integrated into the design of novel therapeutic agents.

Historical Development and Evolution of Halogenated Cyclobutane Synthesis Methodologies

The synthesis of cyclobutane derivatives has a rich history, with early methods often relying on [2+2] cycloaddition reactions. mdpi.com Over the decades, the synthetic toolbox for constructing these four-membered rings has expanded considerably, with the development of more efficient and stereoselective methodologies. organic-chemistry.org The introduction of halogen atoms onto the cyclobutane core represents a critical advancement, as these functional groups serve as versatile handles for further molecular elaboration.

Historically, the preparation of halogenated cyclobutanes often involved multi-step sequences with varying degrees of efficiency and stereocontrol. However, modern organic synthesis has witnessed the emergence of more sophisticated approaches. These include, but are not limited to:

Direct Halogenation: The direct halogenation of cyclobutane precursors, while seemingly straightforward, often requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Ring-Opening of Bicyclobutanes: The strain-release-driven ring-opening of bicyclo[1.1.0]butanes with various electrophiles, including halogen sources, has become a powerful strategy for the synthesis of functionalized cyclobutanes.

Functional Group Interconversion: The conversion of other functional groups, such as hydroxyl or carbonyl groups, into halogens is a common and reliable method. For instance, the treatment of a cyclobutanol (B46151) with an iodinating agent can yield the corresponding iodocyclobutane.

These evolving methodologies have not only made halogenated cyclobutanes more accessible but have also enabled greater control over their stereochemistry, a critical factor in the synthesis of complex, chiral molecules.

Structural Context and Nomenclature of Methyl 3-iodocyclobutane-1-carboxylate

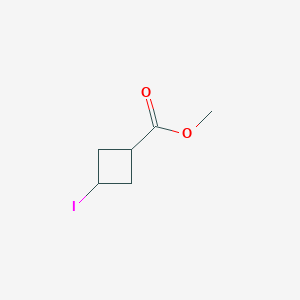

This compound is a disubstituted cyclobutane derivative. Its structure consists of a four-membered carbon ring with a methyl ester group (-COOCH₃) and an iodine atom attached to the first and third carbon atoms, respectively.

Nomenclature:

Following the systematic nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" is derived as follows:

Cyclobutane: The parent structure is a four-membered cycloalkane.

-carboxylate: This suffix indicates the presence of a carboxylate group (-COO⁻), which in this case is esterified with a methyl group.

Methyl: This prefix specifies the esterifying group.

3-iodo-: This indicates that an iodine atom is attached to the third carbon atom of the cyclobutane ring.

-1-: This number designates the position of the carboxylate group on the cyclobutane ring.

The numbering of the cyclobutane ring begins at the carbon atom bearing the principal functional group, which in this case is the carboxylate.

Due to the substitution pattern, this compound can exist as two geometric isomers: cis and trans. In the cis-isomer, the methyl carboxylate group and the iodine atom are on the same side of the cyclobutane ring, while in the trans-isomer, they are on opposite sides. The stereochemistry of this compound is a crucial aspect that can significantly influence its reactivity and its utility in stereoselective synthesis.

Current Research Landscape and Emerging Trends Pertaining to this compound

While specific, publicly available research focusing exclusively on this compound is somewhat limited, its value can be inferred from the broader context of research on functionalized cyclobutanes and alkyl iodides in organic synthesis. The presence of both a synthetically versatile iodine atom and a modifiable ester group makes this compound a highly attractive building block for several emerging applications.

Key Research Trends and Potential Applications:

Scaffold for Medicinal Chemistry: The rigid cyclobutane core of this molecule is a desirable feature for the development of new drug candidates. The iodine atom can serve as a handle for introducing a wide range of substituents through cross-coupling reactions, allowing for the rapid generation of libraries of diverse compounds for biological screening. wikipedia.org

Intermediate in Natural Product Synthesis: The unique stereochemistry and functionality of cyclobutane derivatives make them valuable intermediates in the total synthesis of complex natural products. mdpi.com this compound could potentially serve as a key fragment in the construction of such molecules.

Participation in Cross-Coupling Reactions: Alkyl iodides are well-known participants in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. organic-chemistry.orgadichemistry.com These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ability of this compound to engage in these transformations opens up avenues for the synthesis of complex molecules with a cyclobutane core. The ester functionality is generally stable under many cross-coupling conditions, adding to the compound's utility.

Development of Novel Synthetic Methodologies: The synthesis and reactions of strained, functionalized molecules like this compound can drive the development of new synthetic methods. Research in this area may focus on achieving high stereoselectivity in its synthesis and exploring its reactivity in novel chemical transformations.

The ongoing interest in three-dimensional molecular scaffolds for drug discovery and the continuous development of powerful cross-coupling methodologies suggest that the importance of building blocks like this compound is likely to grow. Future research will likely focus on the development of efficient and stereoselective syntheses of this compound and its application in the synthesis of biologically active molecules and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLNBSDMAHEUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exhaustive Synthetic Routes to Methyl 3 Iodocyclobutane 1 Carboxylate

Approaches Involving Direct Iodination of Precursors

A common and direct strategy for the synthesis of methyl 3-iodocyclobutane-1-carboxylate involves the introduction of the iodine atom onto a pre-formed cyclobutane (B1203170) carboxylate precursor. This approach often relies on the conversion of a different functional group at the C-3 position into an iodide.

Regio- and Stereoselective Functionalization of Cyclobutane Carboxylate Scaffolds

The regioselectivity of direct iodination on an unsubstituted methyl cyclobutane-1-carboxylate is challenging due to the similar reactivity of the C-H bonds at the C-2 and C-3 positions. Therefore, a more controlled approach involves the stereoselective synthesis of a precursor, typically methyl 3-hydroxycyclobutane-1-carboxylate, which can then be converted to the desired iodo-derivative.

A plausible and stereocontrolled route commences with the reduction of methyl 3-oxocyclobutane-1-carboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. For instance, the use of sodium borohydride often leads to a mixture of cis and trans isomers, while bulkier reducing agents can favor the formation of the cis-isomer. One documented method for the synthesis of methyl cis-3-hydroxycyclobutanecarboxylate involves the reduction of methyl 3-oxocyclobutanecarboxylate with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran (B95107) at low temperatures (-78 to -60 °C), affording the cis-alcohol with high selectivity.

Once the desired stereoisomer of methyl 3-hydroxycyclobutane-1-carboxylate is obtained, the hydroxyl group can be converted to an iodide. This substitution reaction typically proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry. Therefore, starting with cis-methyl 3-hydroxycyclobutane-1-carboxylate would be expected to yield trans-methyl 3-iodocyclobutane-1-carboxylate.

Reagent-Controlled Iodination Strategies

Several reagent-controlled strategies are available for the conversion of alcohols to alkyl iodides, with the Mitsunobu and Appel reactions being prominent examples that proceed with inversion of configuration.

The Mitsunobu reaction provides a mild method for this transformation. nih.govnih.gov It involves the reaction of the alcohol with a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an iodine source like methyl iodide or elemental iodine. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the iodide nucleophile.

The Appel reaction is another effective method for converting alcohols to alkyl iodides. researchgate.netbohrium.com This reaction utilizes triphenylphosphine and a source of iodine, such as carbon tetraiodide or elemental iodine. The reaction generates a phosphonium iodide intermediate, which activates the hydroxyl group for nucleophilic substitution by iodide.

| Reaction Name | Typical Reagents | Key Intermediate | Stereochemistry |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, I2 or CH3I | Alkoxyphosphonium salt | Inversion |

| Appel Reaction | Triphenylphosphine, CI4 or I2 | Alkoxyphosphonium iodide | Inversion |

Solvent and Temperature Optimization for Enhanced Yield and Selectivity

The efficiency and selectivity of the aforementioned iodination reactions are significantly influenced by the choice of solvent and reaction temperature.

For the Mitsunobu reaction , common solvents include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. The slow addition of the azodicarboxylate at 0 °C is often crucial to control the reaction rate and minimize side reactions.

In the Appel reaction , solvents such as dichloromethane and acetonitrile are frequently employed. The reaction temperature can vary, with some procedures starting at 0 °C and gradually warming to room temperature. The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate and yield. For instance, dichloromethane was found to be an effective solvent for the iodination of benzyl alcohol using a triphenylphosphine-methylacrylate complex and iodine. researchgate.net The solubility of iodine in different solvents, which can lead to the formation of charge-transfer complexes, can also play a role in its reactivity. wikipedia.org

Optimization of these parameters is crucial for achieving high yields and stereoselectivity in the synthesis of this compound from its corresponding alcohol precursor.

Ring-Forming Methodologies for the Cyclobutane Core

An alternative to the functionalization of a pre-existing ring is the construction of the cyclobutane core through cyclization reactions, where the required functionality is either present in the starting materials or is introduced in a subsequent step.

[2+2] Cycloaddition Reactions with Subsequent Functionalization

[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane rings. mdpi.comnih.govnih.gov These reactions can be induced photochemically or catalyzed by transition metals.

Photochemical [2+2] cycloadditions typically involve the reaction of two alkene components, where at least one is photoexcited to a triplet state. nih.govbaranlab.org The reaction proceeds through a 1,4-diradical intermediate, which then closes to form the cyclobutane ring. baranlab.org For the synthesis of a precursor to this compound, a potential strategy could involve the [2+2] cycloaddition of an appropriate alkene with a vinyl ether, followed by functional group manipulation to introduce the carboxylate and a handle for iodination. The regioselectivity of these reactions can often be controlled by the electronic nature of the substituents on the alkenes.

Transition metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods and can often be performed under milder conditions with high stereocontrol.

Following the formation of the cyclobutane ring via [2+2] cycloaddition, subsequent functionalization would be necessary to arrive at the target molecule. This could involve, for example, the conversion of a protected hydroxyl group to an iodide and the transformation of another substituent into the methyl ester.

Intramolecular Ring-Closure Protocols (e.g., radical, anionic, cationic cyclizations)

Intramolecular cyclization reactions provide a powerful means to construct cyclic systems with a high degree of stereocontrol.

Radical cyclizations are particularly useful for the formation of five- and six-membered rings, but the formation of four-membered rings is also possible. wikipedia.org These reactions typically involve the generation of a radical which then attacks an intramolecular multiple bond. wikipedia.org For the synthesis of a cyclobutane precursor, a substrate containing a radical precursor and an appropriately positioned alkene or alkyne could be designed to undergo a 4-exo-trig or 4-exo-dig cyclization. A photoredox-catalyzed approach has been described for the synthesis of functionalized cyclobutanes via a deboronative radical addition followed by a polar cyclization. d-nb.infonih.gov

Anionic and cationic cyclizations can also be employed to form cyclobutane rings. For example, a Lewis acid-mediated ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to produce bicyclic systems containing a cyclobutane ring in a highly diastereoselective manner. nih.gov

Photochemical and Thermal Cyclobutane Synthesis

The construction of the cyclobutane core is often achieved through [2+2] cycloaddition reactions, which can be initiated either photochemically or thermally. These reactions involve the union of two doubly bonded systems to form a four-membered ring.

Photochemical [2+2] Cycloaddition: This method is a powerful tool for the synthesis of cyclobutanes and is typically induced by UV light. The reaction can proceed in an intermolecular or intramolecular fashion. For the synthesis of a precursor to this compound, a plausible route would involve the photocycloaddition of an appropriate alkene with a precursor bearing the carboxylate functionality. The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the reactants. For instance, the head-to-head or head-to-tail regioselectivity is a critical factor to consider.

Thermal [2+2] Cycloaddition: While photochemically allowed [2+2] cycloadditions are common, thermal variants are also known, particularly for activated alkenes such as ketenes or allenes. These reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The synthesis of functionalized cyclobutanes can be achieved through the thermal cycloaddition of in situ-generated keteniminium salts with alkenes.

| Reaction Type | Conditions | Key Features | Potential Application for Target Synthesis |

| Photochemical [2+2] Cycloaddition | UV light, photosensitizer (optional) | Can be intermolecular or intramolecular. Stereochemistry can be influenced by reaction setup. | Cycloaddition of a haloalkene with methyl acrylate or a related derivative. |

| Thermal [2+2] Cycloaddition | Heat | Often requires activated double bonds (e.g., ketenes, allenes). | Reaction of an appropriate ketene with a vinyl halide. |

Chemical Transformation and Derivatization from Related Cyclobutane Species

Once a suitable cyclobutane scaffold is obtained, the desired functional groups can be introduced or modified through a variety of chemical transformations.

The conversion of a more readily available halogenated cyclobutane, such as a bromo or chloro derivative, to the corresponding iodo compound is a common and efficient strategy. The Finkelstein reaction is the most prominent method for this transformation. This SN2 reaction involves treating an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide (NaI) in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. acs.orgkyoto-u.ac.jp

A plausible synthetic sequence would involve the initial synthesis of methyl 3-bromocyclobutane-1-carboxylate or methyl 3-chlorocyclobutane-1-carboxylate, followed by a halogen exchange reaction to yield the target molecule. The success of the Finkelstein reaction is generally high for primary and secondary halides. kyoto-u.ac.jp

Table 1: Halogen Exchange Reaction Conditions

| Starting Material | Reagents | Solvent | Key Transformation | Reference |

| Methyl 3-bromocyclobutane-1-carboxylate | Sodium Iodide (NaI) | Acetone | R-Br → R-I | acs.org |

| Methyl 3-chlorocyclobutane-1-carboxylate | Sodium Iodide (NaI) | Acetone | R-Cl → R-I | acs.org |

The methyl ester functionality in the target molecule can be introduced at various stages of the synthesis.

Esterification: If the synthetic route yields 3-iodocyclobutane-1-carboxylic acid, the methyl ester can be readily prepared through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.

Transesterification: Alternatively, if a different ester of 3-iodocyclobutane-1-carboxylic acid is synthesized, it can be converted to the methyl ester via transesterification. This process involves reacting the ester with methanol in the presence of an acid or base catalyst. nih.govchemrxiv.org The equilibrium is typically driven towards the desired product by using a large excess of methanol. nih.gov

The strategic oxidation or reduction of functional groups on a cyclobutane precursor can be a key step in arriving at the target structure.

Oxidative Manipulations: Oxidative cleavage of C-C bonds in more complex cyclobutane precursors can be a route to functionalized cyclobutanes. acs.org For instance, the oxidation of a bicyclic cyclobutanol (B46151) derivative can lead to a ring-opened product with functional groups that can be further manipulated. While not a direct route to the target molecule, these methods highlight the versatility of the cyclobutane ring in synthetic planning.

Reductive Manipulations: The reduction of a ketone or an alkene on the cyclobutane ring can be used to introduce the desired substitution pattern. For example, the reduction of a 3-oxocyclobutane-1-carboxylate precursor could yield a 3-hydroxycyclobutane-1-carboxylate, which could then be converted to the iodo-derivative through a substitution reaction. Common reducing agents for such transformations include sodium borohydride (NaBH₄).

Catalytic and Asymmetric Synthesis Strategies for this compound

Modern synthetic methods increasingly rely on catalytic and asymmetric approaches to achieve high efficiency and stereocontrol.

Palladium-catalyzed reactions have emerged as powerful tools for the construction and functionalization of strained ring systems like cyclobutanes. nih.govacs.org These methods can offer high levels of regio- and stereocontrol.

Palladium-Catalyzed Cyclizations: Palladium catalysts can mediate the cyclization of acyclic precursors to form cyclobutane rings. For example, Heck-type cyclizations of appropriately substituted dienes can lead to functionalized methylenecyclobutanes, which could then be further elaborated. figshare.com

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: Once a cyclobutane ring is formed, palladium catalysis can be employed for the introduction of various functional groups. While direct iodination might be challenging, cross-coupling reactions or C-H activation/functionalization strategies could be envisioned in a broader synthetic context to install precursors to the iodo group. acs.orgacs.org For example, a palladium-catalyzed C-H arylation of an aminomethyl-cyclobutane has been reported, demonstrating the feasibility of functionalizing the cyclobutane core. acs.org

Table 2: Summary of Synthetic Strategies

| Section | Method | Description |

| 2.2.3 | Photochemical/Thermal Synthesis | Formation of the cyclobutane ring via [2+2] cycloaddition reactions. |

| 2.3.1 | Halogen Exchange | Conversion of bromo- or chloro-cyclobutane precursors to the iodo-derivative using the Finkelstein reaction. |

| 2.3.2 | Functional Group Modification | Esterification of a carboxylic acid precursor or transesterification of another ester to obtain the methyl carboxylate. |

| 2.3.3 | Oxidative/Reductive Manipulations | Strategic use of oxidation and reduction to modify functional groups on the cyclobutane ring. |

| 2.4.1 | Transition Metal-Catalysis | Palladium-catalyzed cyclizations and functionalizations to construct and modify the cyclobutane scaffold. |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of functionalized molecules, often providing high levels of stereoselectivity. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, analogous transformations on similar substrates suggest potential routes. A plausible strategy involves the iodination of a precursor, Methyl 3-hydroxycyclobutane-1-carboxylate. This transformation can be hypothetically achieved through organocatalysts that activate the hydroxyl group for nucleophilic substitution with an iodide source.

One potential approach involves the use of thiourea-based catalysts. These catalysts are known to activate substrates through hydrogen bonding, facilitating nucleophilic attack. For instance, thiourea derivatives have been successfully employed in the iodination of activated aromatic compounds, demonstrating their ability to mediate the transfer of an iodine atom.

Table 1: Hypothetical Organocatalytic Iodination of Methyl 3-hydroxycyclobutane-1-carboxylate

| Catalyst | Iodine Source | Solvent | Potential Advantages |

|---|---|---|---|

| Chiral Thiourea | N-Iodosuccinimide (NIS) | Acetonitrile | Enantioselective potential, mild reaction conditions |

| Triphenylphosphine Oxide | I2 | Dichloromethane | Activation of alcohol, readily available catalyst |

This table presents hypothetical reaction conditions based on analogous organocatalytic transformations and is intended for illustrative purposes.

Detailed research into this area would be required to optimize reaction conditions, including catalyst loading, temperature, and reaction time, to achieve efficient synthesis of this compound.

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, aligning with the principles of green chemistry. The enzymatic synthesis of this compound represents a promising yet largely unexplored area. The most relevant class of enzymes for this transformation are the halogenases, particularly haloperoxidases.

Vanadium-dependent haloperoxidases (VHPOs) are known to catalyze the oxidation of halides (including iodide) by hydrogen peroxide, generating a reactive electrophilic halogen species that can then halogenate a suitable organic substrate. A potential biocatalytic route to this compound could involve the enzymatic iodination of a cyclobutane precursor.

Table 2: Potential Biocatalytic Synthesis of this compound

| Enzyme Class | Substrate Precursor | Halogen Source | Co-factor/Co-substrate |

|---|---|---|---|

| Vanadium-dependent haloperoxidase (VHPO) | Methyl cyclobutane-1-carboxylate | Potassium Iodide (KI) | Hydrogen Peroxide (H2O2) |

This table outlines a potential biocatalytic approach. The feasibility and efficiency of such a pathway would necessitate significant experimental investigation.

The primary challenges in developing a biocatalytic route include enzyme discovery or engineering to accommodate the specific cyclobutane substrate and ensuring sufficient enzyme activity and stability under process conditions.

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable methods for the synthesis of fine chemicals is of paramount importance. This section explores green solvents, atom- and step-economical approaches, and flow chemistry for the efficient production of this compound.

Application of Green Solvents and Solvent-Free Reaction Conditions

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents are derived from renewable resources, are less toxic, and have a lower environmental impact compared to traditional volatile organic compounds. The synthesis of this compound can potentially be adapted to utilize such solvents.

Table 3: Potential Green Solvents for the Synthesis of this compound

| Green Solvent | Rationale for Use | Potential Challenges |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, good solvent properties | Higher boiling point than THF, may require more energy for removal |

| Cyclopentyl methyl ether (CPME) | Low peroxide formation, high boiling point, hydrophobic | Higher cost compared to traditional solvents |

| Water | Abundant, non-toxic, non-flammable | Poor solubility of non-polar organic reactants |

Solvent-free reaction conditions, where the neat reactants are mixed, represent an ideal scenario from a green chemistry perspective, eliminating solvent waste entirely. The feasibility of such an approach for the synthesis of this compound would depend on the physical properties of the reactants and the reaction conditions required.

Atom-Economical and Step-Economical Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netnih.govbaranlab.orgacs.orgnih.gov High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product. researchgate.netnih.govbaranlab.orgacs.orgnih.gov Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule.

For the synthesis of the cyclobutane core, [2+2] cycloaddition reactions are highly atom-economical. rsc.org These reactions involve the direct combination of two unsaturated molecules to form the four-membered ring, theoretically achieving 100% atom economy.

C-H functionalization represents a powerful strategy for improving step-economy. nih.govbaranlab.org This approach allows for the direct conversion of a C-H bond into a C-functional group bond, bypassing the need for pre-functionalized starting materials. nih.govbaranlab.org A hypothetical step-economical synthesis of this compound could involve the direct C-H iodination of Methyl cyclobutane-1-carboxylate, although this would require a highly selective catalyst to target the C-3 position.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgorganic-chemistry.org A multi-step continuous flow process has been reported for the synthesis of 1,3-substituted cyclobutyls, which is directly relevant to the production of this compound.

A potential continuous flow setup could involve the following sequence:

Reduction: Methyl 3-oxocyclobutanecarboxylate is pumped through a reactor coil containing a packed-bed of a reducing agent (e.g., sodium borohydride on a solid support) to form Methyl 3-hydroxycyclobutane-1-carboxylate.

Iodination: The output from the first step is mixed with a stream of an iodinating agent (e.g., N-iodosuccinimide and a phosphine) in a second reactor coil, which may be heated to facilitate the reaction.

In-line Purification: The product stream is then passed through a purification unit, such as a scavenger resin column, to remove byproducts and unreacted reagents, yielding the purified this compound.

This approach allows for the safe handling of reagents and intermediates and can be operated for extended periods to produce larger quantities of the target compound. rsc.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-hydroxycyclobutane-1-carboxylate |

| Methyl cyclobutane-1-carboxylate |

| N-Iodosuccinimide |

| Triphenylphosphine Oxide |

| Sodium Iodide |

| Potassium Iodide |

| Hydrogen Peroxide |

| 2-Methyltetrahydrofuran |

| Cyclopentyl methyl ether |

| Methyl 3-oxocyclobutanecarboxylate |

Elimination Reactions Leading to Olefin Formation

In competition with substitution, this compound can undergo elimination reactions, typically via the E2 mechanism, to form an alkene. This reaction involves the removal of the iodide and a proton from an adjacent carbon atom.

The E2 elimination reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. Given the puckered nature of the cyclobutane ring, conformational factors will influence which of the available beta-protons are accessible for elimination. The primary product expected from the elimination of this compound is methyl cyclobut-2-ene-1-carboxylate , resulting from the removal of a proton at the C3 position. Formation of the alternative isomer, methyl cyclobut-1-ene-1-carboxylate , is also possible. The regioselectivity can be influenced by the base used and the specific stereochemistry of the starting material. Stereoselectivity in terms of E/Z isomerism is not applicable to the main product, cyclobut-2-ene-1-carboxylate.

Nearly all nucleophiles possess some degree of basicity, and thus a competition between substitution and elimination is common. libretexts.org The outcome is determined by a balance of factors including substrate structure, the nature of the nucleophile/base, and temperature. libretexts.orgnih.gov

Base Strength and Steric Hindrance : Strong, sterically hindered bases, such as potassium tert-butoxide, are poor nucleophiles and strongly favor E2 elimination. libretexts.orglibretexts.org Strong, unhindered bases/nucleophiles (e.g., NaOH, NaOEt) will give a mixture of Sₙ2 and E2 products.

Temperature : Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). masterorganicchemistry.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring elimination over substitution. masterorganicchemistry.com Therefore, high temperatures are often used to promote elimination.

Leaving Group : While the nature of the halogen can influence the Sₙ2/E2 ratio (chlorides often give more elimination than iodides), iodide is a sufficiently good leaving group for both pathways. libretexts.orglibretexts.org

Table 2: Substitution vs. Elimination Competition

| Reagent/Condition | Dominant Pathway | Typical Product Type |

|---|---|---|

| Strong Nucleophile, Weak Base (e.g., NaI, NaCN in DMSO) | Sₙ2 | Substitution |

| Strong, Unhindered Base (e.g., NaOEt in EtOH, low temp.) | Sₙ2 / E2 Mix | Substitution and Elimination |

| Strong, Hindered Base (e.g., K-OtBu) | E2 | Elimination |

| Weak Nucleophile, Weak Base (e.g., CH₃OH, heat) | Sₙ1 / E1 Mix | Substitution and Elimination |

| High Temperature | Elimination Favored | Increases the proportion of elimination product regardless of the base. masterorganicchemistry.com |

Organometallic Transformations and Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key site for organometallic transformations, enabling the formation of new carbon-carbon bonds through various cross-coupling reactions.

The conversion of the alkyl iodide to an organometallic reagent is a fundamental step for many subsequent reactions.

Organomagnesium (Grignard) Reagents: The formation of a Grignard reagent from an alkyl halide and magnesium metal is a well-established transformation. youtube.com For this compound, the reaction with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would be expected to yield the corresponding Grignard reagent, methyl 3-(iodomagnesio)cyclobutane-1-carboxylate. It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. youtube.com

Organozinc Reagents: Organozinc halides can be prepared from alkyl iodides through direct insertion of zinc metal, often activated (Rieke zinc), or via transmetalation from other organometallic species. These reagents are generally less reactive than Grignard reagents, which can offer advantages in terms of functional group tolerance. wikipedia.org The resulting organozinc reagent is a key component in Negishi cross-coupling reactions. wikipedia.orgrsc.org

Organocopper Reagents: While direct formation of organocopper reagents from alkyl iodides is less common, they are frequently generated in situ during copper-catalyzed or co-catalyzed reactions, such as certain variants of the Sonogashira coupling. wikipedia.org

Palladium catalysts are exceptionally versatile for forming C-C bonds using alkyl halides. As a secondary alkyl iodide, this compound is a suitable substrate for several of these named reactions, although challenges such as slow oxidative addition and competing β-hydride elimination can arise. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.org While traditionally used for aryl and vinyl halides, methods have been developed for the coupling of unactivated secondary alkyl iodides using nickel catalysts, and similar principles can apply to palladium catalysis under specific ligand conditions. wikipedia.orgacs.orgnih.govnih.govlibretexts.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. nih.gov Intermolecular Heck reactions with unactivated alkyl iodides have been realized using palladium catalysts, often with specific ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene). nih.govrsc.org A carbonylative version of the Heck reaction has also been reported for primary and secondary alkyl iodides, leading to the formation of enones. nih.govacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. rsc.orgnih.gov While most common for aryl and vinyl halides, Sonogashira couplings of unactivated alkyl iodides have been achieved using specialized palladium or nickel catalyst systems. youtube.comwikipedia.orgacs.orgresearchgate.netacs.org These reactions often require a copper(I) co-catalyst. rsc.orgnih.gov

Negishi Coupling: The Negishi coupling reaction pairs an organozinc reagent with an organohalide and is catalyzed by palladium or nickel. wikipedia.orgrsc.org This reaction is particularly notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Methods for the Negishi coupling of unactivated primary and secondary alkyl iodides have been developed, typically using a palladium catalyst with a bulky, electron-rich phosphine ligand. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Iodides

| Coupling Reaction | Catalyst/Ligand | Reagents | General Outcome |

| Negishi | Pd₂(dba)₃ / PCyp₃ | Alkyl/Aryl/Alkenyl-ZnX | C(sp³)-C(sp³), C(sp³)-C(sp²), C(sp³)-C(sp) bond formation |

| Heck (Intermolecular) | Pd(OAc)₂ / dppf | Styrenes, Acrylates | Alkylated olefins |

| Sonogashira | Pd/N-heterocyclic carbene | Terminal Alkynes, Base | Alkylated alkynes |

| Suzuki | Ni(cod)₂ / bathophenanthroline | Aryl/Alkenyl-B(OH)₂ | C(sp³)-C(sp²) bond formation |

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.orgrsc.org They are effective in coupling non-activated alkyl halides, including iodides, bromides, and chlorides, with a variety of partners such as Grignard reagents, organozinc reagents, and in Sonogashira-type reactions. rsc.orgnih.govrsc.orgacs.orgnih.govacs.org The mechanism can be ligand-dependent and may involve different nickel oxidation states. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide another avenue for the functionalization of alkyl iodides. Copper is well-known as a co-catalyst in the Sonogashira reaction. nih.gov More recently, copper-catalyzed Suzuki-Miyaura type couplings of alkyl iodides with organoboronates have been developed, often involving a halogen-atom transfer (XAT) mechanism. thieme-connect.com This approach has also been extended to Sonogashira-type couplings. nih.govacs.org Ligand-free copper iodide has been shown to catalyze C-S bond formation between aryl iodides and thiols, and similar reactivity could potentially be explored for alkyl iodides. uu.nl Copper catalysis is also effective for C-N bond formation between aryl iodides and amines. researchgate.net

Radical Reactions Involving this compound

The relatively weak carbon-iodine bond can be cleaved homolytically by radical initiators or photochemically to generate a 3-(methoxycarbonyl)cyclobutyl radical. This intermediate can then participate in a variety of radical-mediated transformations.

Radical Cyclizations: If an unsaturated moiety is present elsewhere in the molecule, the generated radical can undergo intramolecular cyclization, a powerful method for forming new rings, particularly five- and six-membered rings. nih.govlibretexts.org In the context of this compound itself, intermolecular radical additions to alkenes or alkynes are more likely.

Radical Rearrangements: Cyclobutylcarbinyl radicals (a class of radicals to which the 3-(methoxycarbonyl)cyclobutyl radical is related) are known to undergo rearrangement. acs.orgacs.org Specifically, they can undergo ring-opening to form homoallylic radicals. This type of rearrangement is a characteristic reaction of strained-ring radicals and could be a potential reaction pathway for the radical derived from this compound, leading to linear products rather than those retaining the cyclobutane core. researchgate.net

Reductive Dehalogenation via Radical Intermediates

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under reductive conditions, often proceeding through radical intermediates. rsc.org The reductive dehalogenation of alkyl iodides, such as this compound, can be achieved using various methods that generate a carbon-centered radical, which is subsequently quenched by a hydrogen atom source.

One common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical. This radical abstracts the iodine atom from the cyclobutane ring to form a cyclobutyl radical. The cyclobutyl radical then abstracts a hydrogen atom from another molecule of tributin hydride, yielding the dehalogenated product, Methyl cyclobutane-1-carboxylate, and regenerating the tributyltin radical to continue the chain reaction.

Alternatively, silane-based reducing agents, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), can be employed, often under photochemical conditions, to achieve the same transformation. researchgate.net These methods are generally effective for the reduction of non-activated alkyl iodides and are tolerant of various functional groups. researchgate.net Another approach involves electrochemical methods, which can generate carbon-centered radicals under mild conditions. wikipedia.org Furthermore, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like triethylsilane (TES) in the presence of a base such as diisopropylethylamine (DIEA) can effectively reduce alkyl iodides. organic-chemistry.org The base is crucial to neutralize the hydrogen iodide (HI) formed, which can otherwise poison the catalyst. organic-chemistry.org

| Reagent System | General Conditions | Product | Notes |

| Bu₃SnH, AIBN | Toluene, reflux | Methyl cyclobutane-1-carboxylate | Classic method for radical dehalogenation. |

| (Me₃Si)₃SiH, light | Aprotic solvent | Methyl cyclobutane-1-carboxylate | A less toxic alternative to tin hydrides. researchgate.net |

| H₂/Pd-C, DIEA | MeOH/THF | Methyl cyclobutane-1-carboxylate | Catalytic hydrogenation method. organic-chemistry.org |

Functional Group Interconversions of the Carboxylate Group

The methyl ester functionality of this compound allows for a variety of useful transformations into other functional groups, such as carboxylic acids, alcohols, aldehydes, and amides.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-iodocyclobutane-1-carboxylic acid, can be readily achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt and yield the carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. It is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.

| Conditions | Product | General Observations |

| NaOH (aq), MeOH/H₂O, then H₃O⁺ | 3-Iodocyclobutane-1-carboxylic acid | Generally proceeds to completion; requires a final acidification step. |

| H₂SO₄ (aq), heat | 3-Iodocyclobutane-1-carboxylic acid | An equilibrium process; requires excess water to favor product formation. |

Reduction to Alcohol or Aldehyde

The carboxylate group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to the primary alcohol, (3-iodocyclobutyl)methanol , is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comharvard.edu LiAlH₄ is a powerful, non-selective hydride donor that readily reduces esters to primary alcohols. masterorganicchemistry.comharvard.edu The reaction is usually performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reduction to the aldehyde, 3-iodocyclobutane-1-carbaldehyde , requires a less reactive and more selective reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent. masterorganicchemistry.comrsc.org At these low temperatures, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the aldehyde.

| Reagent | Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | (3-Iodocyclobutyl)methanol | Anhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.comharvard.edu |

| Diisobutylaluminum hydride (DIBAL-H) | 3-Iodocyclobutane-1-carbaldehyde | Toluene or hexane, -78 °C, followed by aqueous workup. masterorganicchemistry.comrsc.org |

Amidation and Transamidation Reactions

The methyl ester can be converted to an amide, such as 3-iodocyclobutane-1-carboxamide, through reaction with ammonia (B1221849) or a primary or secondary amine. This transformation can be achieved through several methods.

Direct amidation with ammonia or amines often requires high temperatures and pressures. However, catalytic methods have been developed to facilitate this reaction under milder conditions. Lewis acids or certain metal catalysts can activate the ester towards nucleophilic attack by the amine. For instance, nickel and palladium-based catalysts have shown efficacy in the direct amidation of methyl esters.

Transamidation involves the reaction of the ester with a pre-formed amide to exchange the amine component. This is less common for the synthesis of primary amides from esters.

A more traditional two-step approach involves the hydrolysis of the ester to the carboxylic acid (as described in 3.5.1), followed by coupling with an amine using a peptide coupling reagent (e.g., DCC, EDC) or conversion to an acid chloride followed by reaction with the amine.

| Reagents | Product | General Conditions |

| Ammonia (NH₃) | 3-Iodocyclobutane-1-carboxamide | High temperature and pressure, or with a catalyst. |

| Primary amine (R-NH₂) | N-substituted 3-iodocyclobutane-1-carboxamide | Can be performed with catalysts like Ni(cod)₂. |

| 1. NaOH, H₂O 2. SOCl₂ 3. Amine | Amide derivative | A multi-step but often reliable method. |

Rearrangement Reactions and Skeletal Transformations of the Cyclobutane Ring

The strained four-membered ring of cyclobutane derivatives is prone to rearrangement reactions, which can lead to the formation of less strained five-membered rings or other skeletal transformations. These reactions are often promoted by the formation of a carbocation or radical on the ring.

Ring Expansion and Contraction Pathways

Ring expansion of the cyclobutane ring in this compound can be envisioned to occur through pathways involving a carbocation intermediate. For example, treatment with a Lewis acid could facilitate the departure of the iodide, generating a secondary carbocation at the C3 position. A subsequent 1,2-alkyl shift (Wagner-Meerwein rearrangement) could lead to the expansion of the four-membered ring to a five-membered cyclopentyl system. The regiochemistry and stereochemistry of such rearrangements are often dependent on the specific substrate and reaction conditions. Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to catalyze cycloaddition reactions of bicyclobutane carboxylates, which proceed through ring-opening and rearrangement. nih.gov Strong Lewis acids like tin(IV) chloride (SnCl₄) can also induce ring-opening of bicyclo[1.1.0]butane ketones to yield halogenated cyclobutane derivatives. researchgate.net

Ring contraction is also a known process for certain cyclobutane derivatives, although less common than expansion. For instance, the Favorskii rearrangement of α-haloketones can lead to ring contraction of cyclic ketones. While not directly applicable to this compound, related transformations might be induced under specific conditions. Ring contraction of pyrrolidines has been reported as a method to synthesize substituted cyclobutanes. acs.org Photochemical reactions can also induce skeletal rearrangements in cyclobutane systems. researchgate.net

| Reaction Type | Promoting Conditions | Potential Products |

| Ring Expansion | Lewis acids (e.g., Sc(OTf)₃, SnCl₄) nih.govresearchgate.net | Substituted cyclopentane (B165970) derivatives |

| Ring Contraction | Specific reagents (e.g., Favorskii-type conditions on a related ketone) | Substituted cyclopropane (B1198618) derivatives |

| Photochemical Rearrangement | UV irradiation, often with a sensitizer (B1316253) researchgate.net | Isomeric cyclobutane or other rearranged products |

Comprehensive Analysis of Reactivity and Transformational Chemistry

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions involving the intramolecular migration of a sigma bond over a conjugated π-electron system. The transformation occurs in a concerted fashion, governed by the principles of orbital symmetry. While experimental data on the sigmatropic rearrangements of Methyl 3-iodocyclobutane-1-carboxylate are not explicitly documented in the surveyed literature, a comprehensive analysis of its potential reactivity can be extrapolated from established principles and analogous systems. The presence of a strained cyclobutane (B1203170) ring, a labile carbon-iodine bond, and an electron-withdrawing methyl carboxylate group provides a framework for predicting plausible rearrangement pathways under thermal or photochemical conditions.

The inherent ring strain of the cyclobutane core in this compound is a significant factor that can lower the activation energy for rearrangements that lead to less strained products. Sigmatropic rearrangements, particularly those that result in ring-opening, can be driven by the release of this strain.

Two primary classes of sigmatropic rearrangements that could be envisioned for this molecule are nih.govbaranlab.org- and baranlab.orgbaranlab.org-shifts. According to the Woodward-Hoffmann rules, the feasibility and stereochemical outcome of these rearrangements are dictated by the number of electrons involved and the reaction conditions (thermal or photochemical).

nih.govbaranlab.org-Sigmatropic Shifts: A thermal nih.govbaranlab.org-shift of an alkyl group is symmetry-forbidden if it proceeds suprafacially with retention of configuration at the migrating carbon. baranlab.org However, it can be allowed if it proceeds suprafacially with inversion of configuration or antarafacially with retention. baranlab.org Given the geometric constraints of the cyclobutane ring, an antarafacial migration is highly improbable. Photochemical nih.govbaranlab.org-shifts, on the other hand, are symmetry-allowed to proceed suprafacially. wikipedia.org

baranlab.orgbaranlab.org-Sigmatropic Shifts (Cope-type Rearrangements): These rearrangements are thermally allowed to proceed suprafacially and are common in systems containing a 1,5-diene motif. wikipedia.orgwikipedia.org For this compound to undergo such a rearrangement, it would first need to be transformed into a substrate containing the requisite 1,5-diene structure, for instance, a vinylcyclobutane derivative. The relief of ring strain in the cyclobutane can be a powerful driving force for such rearrangements. wikipedia.org

Thermal Rearrangements:

Under thermal conditions, homolytic cleavage of the weak C-I bond could potentially initiate radical processes that might be considered alongside pericyclic reactions. However, focusing on concerted sigmatropic pathways, a nih.govbaranlab.org-shift of the iodine atom is unlikely to be a favorable process due to the aforementioned symmetry restrictions for thermal reactions.

A more plausible scenario for a sigmatropic-like transformation would involve a derivative of this compound, such as a vinyl-substituted analog. For example, a Cope rearrangement of a hypothetical 1-vinyl-3-iodocyclobutane derivative could lead to a ring-expanded product. The electron-withdrawing nature of the methyl carboxylate group could influence the electronic distribution in the transition state but is not expected to be the primary driver for a classical Cope rearrangement.

Photochemical Rearrangements:

Photochemical activation can open up pathways that are thermally forbidden. A photochemical nih.govbaranlab.org-sigmatropic shift is symmetry-allowed to proceed suprafacially. wikipedia.org In the case of this compound, this could hypothetically involve the migration of a carbon-carbon bond of the cyclobutane ring. However, the high energy of UV radiation required for such a transformation might also lead to competing reactions, such as C-I bond homolysis.

Valence isomerization, a type of pericyclic reaction closely related to sigmatropic shifts, is also a possibility under photochemical conditions. For instance, irradiation could potentially induce isomerization to a bicyclobutane derivative, a highly strained but synthetically interesting molecule. researchgate.netnih.gov

Due to the absence of specific experimental data for this compound, the following tables present hypothetical data based on analogous systems found in the literature. These tables are intended to illustrate the potential outcomes of sigmatropic rearrangements under different conditions.

Table 1: Hypothetical Thermal baranlab.orgbaranlab.org-Sigmatropic (Cope) Rearrangement of a Vinylcyclobutane Derivative

| Reactant | Conditions | Proposed Product | Plausible Yield | Reference Analogy |

| Methyl 3-iodo-1-vinylcyclobutane-1-carboxylate | Heat (e.g., >200 °C) | Methyl 5-iodocyclohepta-1,4-diene-1-carboxylate | Moderate | wikipedia.org |

Table 2: Hypothetical Photochemical nih.govbaranlab.org-Sigmatropic Rearrangement

| Reactant | Conditions | Proposed Product | Plausible Yield | Reference Analogy |

| This compound | UV irradiation (e.g., 254 nm) | Methyl 1-iodo-3-methylenecyclopropane-1-acetate | Low | wikipedia.orgorganicchemistrydata.org |

It is crucial to emphasize that these are predicted transformations. The actual reactivity of this compound would need to be determined through experimental investigation. The presence of both a good leaving group (iodide) and an electron-withdrawing ester function on the strained cyclobutane ring makes it a substrate where various competitive reaction pathways are possible.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular properties of methyl 3-iodocyclobutane-1-carboxylate at the electronic level. These methods can provide insights into the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. For this compound, DFT calculations would be employed to locate the minimum energy structures of its various conformers, such as those arising from the puckering of the cyclobutane (B1203170) ring and the orientation of the ester group.

A typical DFT study would involve the use of a functional, such as B3LYP or M06-2X, combined with a basis set, like 6-311+G(d,p) for the carbon, hydrogen, and oxygen atoms, and a basis set with effective core potentials, such as LANL2DZ, for the iodine atom to account for relativistic effects. The results of these calculations would yield the optimized bond lengths, bond angles, and dihedral angles for each stable conformer.

Subsequent frequency calculations at the same level of theory are crucial to verify that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These calculations would also provide the theoretical vibrational spectrum (IR and Raman), which could be used to interpret experimental spectroscopic data.

Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Calculations

For a more accurate determination of the energetics of this compound, high-level ab initio methods are necessary. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly the "gold standard" CCSD(T) method, are capable of providing highly accurate single-point energies for the DFT-optimized geometries.

These methods, while computationally more expensive, offer a more rigorous treatment of electron correlation, which is important for accurately describing the subtle non-covalent interactions that may influence the conformational preferences of the molecule. A comparative analysis of the relative energies of different conformers calculated at the DFT, MP2, and CCSD(T) levels of theory would provide a comprehensive understanding of the molecule's potential energy surface.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations in terms of familiar chemical concepts like bonding, lone pairs, and charge distribution. For this compound, NBO analysis would be used to:

Determine the atomic charges: This would reveal the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites.

Analyze donor-acceptor interactions: NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This can reveal hyperconjugative interactions, such as those between the C-C or C-H bonds of the ring and the antibonding orbitals of the C-I or C=O bonds, which contribute to the molecule's stability.

Characterize the C-I bond: The nature of the carbon-iodine bond can be investigated in detail, including its polarity and covalent character.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior and conformational flexibility over time.

Exploration of Conformational Space and Energy Landscapes

MD simulations would allow for a thorough exploration of the conformational space of this compound. By simulating the motion of the atoms over time, it is possible to identify the most populated conformations and the energy barriers for interconversion between them. This is particularly important for a flexible molecule with a puckered ring system and a rotatable ester group.

The results of these simulations can be visualized as a conformational energy landscape, which maps the potential energy of the molecule as a function of its key dihedral angles. This provides a detailed picture of the relative stabilities of different conformers and the pathways for conformational change.

Analysis of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by its environment. MD simulations can be performed with explicit solvent molecules (e.g., water, methanol) to investigate the role of the solvent on the conformational equilibrium.

By analyzing the radial distribution functions and coordination numbers of the solvent molecules around the solute, it is possible to gain insights into the specific solute-solvent interactions, such as hydrogen bonding to the ester group. Furthermore, the potential of mean force (PMF) along a reaction coordinate can be calculated from MD simulations to understand how the solvent affects the energy barrier of a chemical reaction involving this molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule such as this compound, these methods can offer profound insights into its reactivity, including the pathways it is likely to follow, the energetic barriers it must overcome, and the stereochemical outcomes of its transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. fiveable.me Locating this first-order saddle point is a primary goal in computational reaction mechanism studies. github.io For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the iodine atom, computational methods like Density Functional Theory (DFT) can be employed to find the geometry of the transition state. This process involves optimization algorithms that search for a stationary point where the energy gradient is zero, and the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the motion along the reaction coordinate. github.io

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it indeed connects the desired reactants and products. scm.comprotheragen.ai The IRC calculation traces the minimum energy path downhill from the transition state in both forward and backward directions. uni-muenchen.derowansci.com This ensures that the localized transition state is not for an alternative, unintended reaction pathway. For a hypothetical SN2 reaction with a generic nucleophile (Nu-), the IRC would trace the path from the [Nu---C---I]- transition state to the reactant complex (Nucleophile + this compound) and the product complex (Methyl 3-(nucleophile)cyclobutane-1-carboxylate + I-).

Below is a hypothetical data table illustrating key geometric parameters of a calculated transition state for an SN2 reaction on this compound.

| Parameter | Value | Description |

| C-I bond length | 2.55 Å | The bond being broken is elongated from its equilibrium distance. |

| C-Nu bond length | 2.40 Å | The new bond being formed is not yet at its final equilibrium distance. |

| Nu-C-I bond angle | 178.5° | This angle is nearly linear, which is characteristic of an SN2 transition state. |

| Imaginary Frequency | -250 cm-1 | The single imaginary frequency corresponds to the asymmetric stretch of the Nu-C-I moiety, representing the motion over the energy barrier. |

Activation Energy and Reaction Energy Profile Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, it is determined by calculating the energy difference between the transition state and the reactants. aps.orgacs.org Various levels of theory, such as DFT or more advanced ab initio methods like coupled-cluster theory, can be used to obtain accurate energies. acs.org

A complete reaction energy profile provides a detailed map of the energy changes throughout the course of a reaction. This profile includes the energies of the reactants, any intermediates, transition states, and the products. By plotting these energies against the reaction coordinate, a visual representation of the reaction's energetic landscape is created. This allows for the identification of the rate-determining step, which is the step with the highest activation barrier.

A hypothetical reaction energy profile for a two-step reaction of this compound is presented in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +8.9 |

| Products | -12.4 |

Prediction of Regio- and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of organic reactions. chemrxiv.orgnih.govsemanticscholar.org For a molecule like this compound, which has multiple potentially reactive sites and stereocenters, these predictions are particularly valuable.

Regioselectivity, the preference for reaction at one site over another, can be predicted by comparing the activation energies of the transition states for each possible reaction pathway. For example, a nucleophile could potentially attack the carbon atom bonded to the iodine or the carbonyl carbon of the ester group. By calculating the activation energies for both pathways, the more favorable route can be identified.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted by comparing the energies of the diastereomeric transition states. ippi.ac.irnih.gov For instance, in a substitution reaction at the carbon bearing the iodine, the nucleophile could attack from the same side as the leaving group (retention) or the opposite side (inversion). DFT calculations can determine the activation energies for both the inversion and retention pathways, and the pathway with the lower energy barrier will be the favored stereochemical outcome. researchgate.net

The following table presents hypothetical activation energies for different regio- and stereochemical pathways for a reaction of this compound.

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic attack at C-I (Inversion) | 15.2 | Major Stereoisomer |

| Nucleophilic attack at C-I (Retention) | 25.8 | Minor Stereoisomer |

| Nucleophilic attack at C=O | 22.5 | Minor Regioisomer |

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a fundamental goal of chemistry. Computational methods provide a powerful framework for developing these relationships.

Quantitative Structure-Activity Relationships (QSAR) in a purely chemical context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their activity. wikipedia.orglibretexts.orgnite.go.jp In a purely chemical context, "activity" can refer to reactivity, such as the rate constant of a reaction. These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities. rsc.org

For a series of substituted cyclobutane derivatives related to this compound, a QSAR model could be developed to predict their reactivity in a particular reaction. The model would use a set of descriptors that quantify various aspects of the molecules' structure, such as electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

A hypothetical QSAR model for the reactivity of a series of substituted cyclobutanes could take the form of the following linear equation:

log(k) = c0 + c1σ + c2Es + c3*logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter, representing electronic effects.

Es is the Taft steric parameter.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

The following table provides hypothetical data for a QSAR study on a series of analogs of this compound.

| Compound | Substituent (at C-3) | σ | Es | logP | Experimental log(k) | Predicted log(k) |

| 1 | -I | 0.18 | -0.20 | 2.1 | -3.5 | -3.4 |

| 2 | -Br | 0.23 | -0.25 | 1.9 | -3.2 | -3.1 |

| 3 | -Cl | 0.23 | -0.25 | 1.8 | -3.3 | -3.2 |

| 4 | -F | 0.06 | -0.46 | 1.5 | -4.1 | -4.0 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting and rationalizing chemical reactivity. ucsb.eduwikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cnacs.orglibretexts.org The energy and shape of these frontier orbitals are key to understanding a molecule's reactivity.

For this compound, the HOMO would likely be localized on the iodine atom, making it susceptible to attack by electrophiles. The LUMO, on the other hand, would be expected to have a large coefficient on the carbon atom attached to the iodine, making this site the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of a molecule's stability and reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

The table below presents hypothetical FMO data for this compound.

| Orbital | Energy (eV) | Description and Reactivity Implication |

| HOMO | -9.8 | Primarily localized on the iodine lone pairs. This orbital would be involved in reactions with electrophiles. |

| LUMO | -0.5 | Primarily localized on the σ* orbital of the C-I bond. This orbital would accept electrons in a reaction with a nucleophile, leading to the cleavage of the C-I bond. |

| HOMO-LUMO Gap | 9.3 eV | This relatively large gap suggests that the molecule is kinetically stable. |

Non-Covalent Interactions and Intermolecular Forces

The supramolecular architecture and bulk physical properties of this compound are dictated by a sophisticated interplay of non-covalent interactions. Theoretical and computational models are indispensable for elucidating the nature and magnitude of these forces, which include halogen bonding, hydrogen bonding, and dispersive van der Waals forces. These interactions govern the molecule's crystal packing, phase behavior, and interactions with other molecules.

Halogen Bonding: A defining feature of this compound is the presence of an iodine atom, which can act as a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.commdpi.com The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the C-I covalent bond. chemrxiv.org In the case of this compound, the iodine atom can form halogen bonds with Lewis basic sites, such as the carbonyl oxygen of the ester group on a neighboring molecule.

Computational studies on analogous systems, such as those involving iodinated cycloalkanes and carbonyl acceptors, provide insight into the expected characteristics of these interactions. mdpi.comnih.gov Density functional theory (DFT) calculations are commonly employed to model the geometry and energy of halogen-bonded dimers. beilstein-journals.org For a representative dimer of this compound, the primary halogen bond would be of the C–I···O=C type.

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| Interaction Energy (ΔE) | -4.5 to -6.0 kcal/mol | CCSD(T)/CBS |

| I···O Distance (d) | 2.80 - 3.10 Å | DFT (ωB97XD/6-311++G(d,p)) |

| C–I···O Angle (θ) | 170° - 180° | DFT (ωB97XD/6-311++G(d,p)) |

The interaction energy (ΔE) for such halogen bonds typically falls in the range of moderate strength non-covalent interactions, significantly influencing the crystal lattice energy. The high degree of linearity (C–I···O angle approaching 180°) is a hallmark of strong halogen bonding and arises from the optimal alignment of the σ-hole with the lone pair of the oxygen atom. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses are computational tools used to visualize and characterize these weak interactions. nih.govnih.gov These methods can identify bond critical points (BCPs) and visualize the regions in space where non-covalent interactions occur.

| Interaction Type | Donor-Acceptor Distance | Interaction Energy (ΔE) | Notes |

|---|---|---|---|

| C(sp³)–H···O=C | 3.2 - 3.8 Å | -0.5 to -1.5 kcal/mol | Contribution from cyclobutane and methyl hydrogens. |

Furthermore, the polar ester functional group imparts a significant dipole moment to the molecule. Consequently, dipole-dipole interactions play a crucial role in the intermolecular organization, favoring antiparallel arrangements of the ester groups in the solid state to maximize electrostatic attraction.

Methyl 3 Iodocyclobutane 1 Carboxylate As a Key Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Natural Products and Analogues

Methyl 3-iodocyclobutane-1-carboxylate serves as a versatile starting material in the synthesis of intricate natural products and their analogues. The inherent strain of the cyclobutane (B1203170) ring and its unique three-dimensional geometry make it a desirable structural motif in complex molecular architectures.

Precursor to Highly Functionalized Cyclobutane-Containing Scaffolds

The synthesis of highly functionalized cyclobutanes is a key step in the total synthesis of many natural products. researchgate.net this compound is an ideal precursor for such scaffolds due to the presence of two orthogonal functional groups: an ester and an iodo group. The iodo group can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This allows for the stepwise and controlled introduction of complexity.

For instance, the iodo group can be substituted by various nucleophiles to introduce alkyl, aryl, or heteroatom-containing side chains. The ester functionality can then be manipulated to build the rest of the molecule. This strategic functionalization is crucial for creating the specific stereochemistry and functionality required in complex natural products.

Table 1: Potential Transformations of this compound for Scaffold Elaboration

| Functional Group | Reagent/Reaction Condition | Product Functional Group |

|---|---|---|

| Iodo | Organocuprates (R₂CuLi) | Alkyl/Aryl |

| Iodo | Sodium azide (NaN₃) | Azide |

| Iodo | Palladium-catalyzed cross-couplings | Aryl, Vinyl, Alkynyl |

| Ester | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| Ester | Sodium hydroxide (B78521) (NaOH), then acid | Carboxylic acid |

Strategic Intermediate in Ring-Opening and Ring-Closing Metathesis (RCM) Sequences

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures in organic synthesis, including those found in natural products. wikipedia.orgnih.govnih.gov While there is no direct literature precedent for the use of this compound in RCM, its structure lends itself to such applications after appropriate modification. For example, the iodo group could be replaced with an allyl group via a cross-coupling reaction, and the ester could be converted to another olefin-containing side chain. The resulting diene could then undergo RCM to form a bicyclic system containing the cyclobutane ring.

Ring-opening metathesis (ROM) is another powerful technique, often used in polymer chemistry but also in the synthesis of complex molecules. researchgate.netrsc.org A strained ring system like cyclobutane can, in principle, undergo ROM. By introducing a double bond into the cyclobutane ring derived from this compound, a substrate for ring-opening metathesis polymerization (ROMP) could be generated, leading to polymers with unique repeating units.

Application in the Synthesis of Pharmacologically Relevant Scaffolds